

Pantinin-3: A Technical Guide to its Amino Acid Sequence, Structure, and Function

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest			
Compound Name:	Pantinin-3		
Cat. No.:	B15598020	Get Quote	

Authored for Researchers, Scientists, and Drug Development Professionals Abstract

Pantinin-3 is a non-disulfide-bridged peptide (NDBP) discovered in the venom of the Emperor scorpion, Pandinus imperator.[1] As a member of the short antimicrobial peptide superfamily, it exhibits potent antimicrobial activity, particularly against Gram-positive bacteria, and has demonstrated selective cytotoxic effects on cancer cells.[1][2] This technical guide provides a comprehensive overview of the amino acid sequence, structural characteristics, and known functional attributes of **Pantinin-3**. Detailed experimental methodologies for its identification and characterization are presented, alongside a proposed mechanism of action. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Amino Acid Sequence and Physicochemical Properties

Pantinin-3 was first identified through a cDNA cloning strategy from a venom gland cDNA library of Pandinus imperator.[1] The mature peptide consists of 68 amino acids.[1]

Amino Acid Sequence:

MKTQFAILLIALVLFQLLSQSDAFLSTIWNGIKSLLGRRGLNELDNLDELFDGEISQADIDFLKELMS[1]

The physicochemical properties of **Pantinin-3** have been computationally predicted and are summarized in the table below.

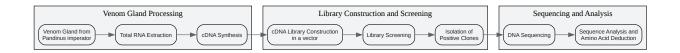
Property	Value	Reference
Protein Length	68 AA	[1]
Molecular Mass	7673.9 Da	[1]
Isoelectric Point (pI)	4.028	[1]
Charge (at pH 7)	-4.993	[1]
Instability Index	33.271	[1]
Aliphatic Index	130.588	[1]
Grand Average of Hydropathicity (GRAVY)	0.357	[1]
Secondary Structure Fraction (Helix)	0.412	[1]
Secondary Structure Fraction (Turn)	0.191	[1]
Secondary Structure Fraction (Sheet)	0.368	[1]

Structure of Pantinin-3 Primary and Secondary Structure

The primary structure of **Pantinin-3** is the 68-amino acid sequence detailed above. The precursor of **Pantinin-3**, as identified from cDNA, contains a signal peptide, the mature peptide, and an acidic propeptide.[1] The mature peptide is characterized as a cationic and amphipathic molecule.[1]

Circular dichroism spectroscopy studies on synthetic Pantinin peptides have shown that they adopt an α -helical secondary structure, particularly in membrane-mimetic environments.[2] This helical conformation is crucial for its biological activity.

Tertiary Structure



As of the current date, no experimentally determined tertiary structure of **Pantinin-3** has been deposited in public databases. The structure of the related peptides, Pantinin-1 and Pantinin-2, has been investigated using Nuclear Magnetic Resonance (NMR) spectroscopy, revealing that in a membrane-mimetic solvent (trifluoroethanol/water), they transition to α -helical structures.[3] It is highly probable that **Pantinin-3** adopts a similar conformation, though this awaits experimental verification. The prediction of tertiary structures for scorpion-toxin type proteins can be approached through model-building studies and refined using computational methods.[4]

Experimental Protocols Identification and Sequencing: cDNA Cloning

The amino acid sequence of **Pantinin-3** was deduced from the nucleotide sequence of its corresponding cDNA, which was isolated from a venom-gland cDNA library of Pandinus imperator. [1]

Workflow for cDNA Cloning of Pantinin-3:

Click to download full resolution via product page

cDNA cloning workflow for **Pantinin-3** identification.

Peptide Purification and Characterization of Similar Peptides

While **Pantinin-3** was identified via cDNA cloning, other peptides from Pandinus imperator venom have been purified and characterized using a combination of chromatographic and spectrometric techniques. A general protocol for such a process is outlined below.

• Crude Venom Extraction: Venom is collected from the scorpion's telson.

- Initial Fractionation: The crude venom is typically subjected to size-exclusion chromatography (e.g., using a Sephadex G-50 column) to separate components based on molecular weight.
- Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions of interest are
 further purified using RP-HPLC on a C18 column. A gradient of an organic solvent (e.g.,
 acetonitrile) in water, both containing an ion-pairing agent (e.g., trifluoroacetic acid), is used to
 elute the peptides.[5]
- Mass Spectrometry: The molecular masses of the purified peptides are determined using techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) mass spectrometry.[5]
- Amino Acid Sequencing: The primary structure of the purified peptides can be determined by Edman degradation or tandem mass spectrometry (MS/MS).[5]

Structural Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to assess the secondary structure of peptides in different environments.

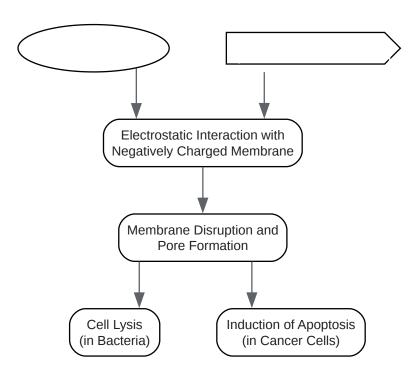
- Sample Preparation: Synthetic **Pantinin-3** peptide is dissolved in an appropriate buffer (e.g., phosphate buffer) and in a membrane-mimetic solvent (e.g., trifluoroethanol).
- Data Acquisition: CD spectra are recorded in the far-UV region (typically 190-250 nm) at a controlled temperature.
- Data Analysis: The resulting spectra are analyzed to estimate the percentage of α-helix, β-sheet, and random coil structures. A characteristic α-helical spectrum shows negative bands at approximately 208 and 222 nm and a positive band around 192 nm.

Biological Function and Mechanism of Action

Pantinin-3 displays a range of biological activities, primarily as an antimicrobial and anticancer agent.

Antimicrobial Activity

Pantinin-3 exhibits potent activity against Gram-positive bacteria and some fungi, with weaker activity against Gram-negative bacteria.[1] Notably, it is effective against vancomycin-resistant Enterococcus (VRE), highlighting its potential as a therapeutic agent against antibiotic-resistant pathogens.[1][6]


Anticancer Activity

Synthetic Pantinin peptides have demonstrated selective cytotoxicity against cancer cell lines, including breast adenocarcinoma (MDA-MB-231) and prostate adenocarcinoma (DU-145), while showing lower toxicity to healthy fibroblasts.[2]

Proposed Mechanism of Action

The mechanism of action of **Pantinin-3** is believed to be membranolytic, a common mode of action for many antimicrobial peptides.[7] As a cationic and amphipathic molecule, it preferentially interacts with the negatively charged components of bacterial and cancer cell membranes. This interaction leads to membrane disruption and permeabilization, ultimately causing cell death, likely through apoptosis in the case of cancer cells.[2][7]

Proposed Mechanism of Pantinin-3 Action:

Click to download full resolution via product page

Proposed membranolytic mechanism of **Pantinin-3**.

Conclusion

Pantinin-3 is a promising peptide from scorpion venom with significant potential for development as an antimicrobial and anticancer agent. Its well-defined primary structure and amenability to chemical synthesis facilitate further research into its structure-activity relationships. Future studies employing techniques like NMR spectroscopy will be crucial to elucidate its three-dimensional structure, which will in turn enable more rational design of analogues with improved therapeutic properties. The detailed methodologies and summarized data presented in this guide offer a solid foundation for researchers and drug developers interested in exploring the potential of **Pantinin-3**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Reguest Quote Online.

References

- 1. Three new antimicrobial peptides from the scorpion Pandinus imperator PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biophysical characterization and antitumor activity of synthetic Pantinin peptides from scorpion's venom PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pantinin-Derived Peptides against Veterinary Herpesviruses: Activity and Structural Characterization PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prediction of tertiary structures in 'scorpion-toxin' type proteins PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Scorpion Venom as a Source of Antimicrobial Peptides: Overview of Biomolecule Separation, Analysis and Characterization Methods PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial peptides from scorpion venoms PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications -PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pantinin-3: A Technical Guide to its Amino Acid Sequence, Structure, and Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15598020#pantinin-3-amino-acid-sequence-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com